molecular formula C15H19NO4 B15217916 3-(Tert-butoxycarbonylamino)indane-5-carboxylic acid

3-(Tert-butoxycarbonylamino)indane-5-carboxylic acid

Cat. No.: B15217916
M. Wt: 277.31 g/mol
InChI Key: ZUMGCXBQQOWLQS-UHFFFAOYSA-N
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Description

3-(Tert-butoxycarbonylamino)indane-5-carboxylic acid is an organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of an indane-5-carboxylic acid moiety. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-butoxycarbonylamino)indane-5-carboxylic acid typically involves the following steps:

    Formation of Indane-5-carboxylic Acid: The starting material, indane-5-carboxylic acid, can be synthesized through various methods, including the Friedel-Crafts acylation of indane with a carboxylic acid derivative.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) or sodium bicarbonate (NaHCO3). The reaction is typically carried out in an organic solvent like dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butoxycarbonylamino)indane-5-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Boc protecting group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group, forming esters or amides.

    Oxidation and Reduction: The indane moiety can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Substitution: Alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide (DCC)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Major Products Formed

    Deprotected Amino Acid: Indane-5-carboxylic acid

    Esters and Amides: Various esters and amides depending on the nucleophile used in substitution reactions

Scientific Research Applications

3-(Tert-butoxycarbonylamino)indane-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(tert-butoxycarbonylamino)indane-5-carboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The Boc protecting group can be selectively removed to expose the amino group, allowing for further chemical modifications and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Indane-5-carboxylic Acid: Lacks the Boc protecting group and has different reactivity and applications.

    3-Aminoindane-5-carboxylic Acid: Similar structure but without the Boc group, leading to different chemical properties and uses.

    N-Boc-Indane-2-carboxylic Acid: A positional isomer with the Boc group at a different position, resulting in distinct reactivity and applications.

Uniqueness

3-(Tert-butoxycarbonylamino)indane-5-carboxylic acid is unique due to the presence of the Boc protecting group, which provides stability and selectivity during chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-7-6-9-4-5-10(13(17)18)8-11(9)12/h4-5,8,12H,6-7H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

ZUMGCXBQQOWLQS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C1C=C(C=C2)C(=O)O

Origin of Product

United States

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